molecular formula C42H27N6Na3O12S2 B14466085 Trisodium 2-((6-((4-((6-(benzoylamino)-1-hydroxy-3-sulphonato-2-naphthyl)azo)-3-methylbenzoyl)amino)-1-hydroxy-3-sulphonato-2-naphthyl)azo)benzoate CAS No. 72152-50-2

Trisodium 2-((6-((4-((6-(benzoylamino)-1-hydroxy-3-sulphonato-2-naphthyl)azo)-3-methylbenzoyl)amino)-1-hydroxy-3-sulphonato-2-naphthyl)azo)benzoate

Cat. No.: B14466085
CAS No.: 72152-50-2
M. Wt: 940.8 g/mol
InChI Key: RJWRCCXNBNASSI-UHFFFAOYSA-K
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Description

Trisodium 2-((6-((4-((6-(benzoylamino)-1-hydroxy-3-sulphonato-2-naphthyl)azo)-3-methylbenzoyl)amino)-1-hydroxy-3-sulphonato-2-naphthyl)azo)benzoate is a complex azo dye compound. Azo dyes are characterized by the presence of one or more azo groups (-N=N-) which are responsible for their vivid colors. This particular compound is used in various applications due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Trisodium 2-((6-((4-((6-(benzoylamino)-1-hydroxy-3-sulphonato-2-naphthyl)azo)-3-methylbenzoyl)amino)-1-hydroxy-3-sulphonato-2-naphthyl)azo)benzoate typically involves a diazo coupling reaction. This process starts with the diazotization of aromatic amines, followed by coupling with another aromatic compound. The reaction is usually carried out in an acidic medium to maintain the stability of the diazonium salt .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale diazotization and coupling reactions. The process is optimized for yield and purity, often using continuous flow reactors to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium dithionite, stannous chloride.

    Substitution Reagents: Halogens, nitro groups.

Major Products

Scientific Research Applications

Trisodium 2-((6-((4-((6-(benzoylamino)-1-hydroxy-3-sulphonato-2-naphthyl)azo)-3-methylbenzoyl)amino)-1-hydroxy-3-sulphonato-2-naphthyl)azo)benzoate has a wide range of applications in scientific research:

Mechanism of Action

The compound exerts its effects primarily through its azo groups, which can participate in various chemical reactions. The molecular targets include enzymes and proteins that interact with the azo groups, leading to changes in their activity. The pathways involved often include redox reactions and binding to specific sites on the target molecules .

Comparison with Similar Compounds

Similar Compounds

  • Trisodium 2-((6-((4-((6-(benzoylamino)-1-hydroxy-3-sulphonato-2-naphthyl)azo)-3-methylbenzoyl)amino)-1-hydroxy-3-sulphonato-2-naphthyl)azo)benzoate
  • 2,7-Naphthalenedisulfonic acid, 4-amino-5-hydroxy-, coupled with 3-aminophenol, diazotized 5-amino-2-[(4-aminophenyl)amino]benzenesulfonic acid and diazotized benzenamine, sodium salts
  • 3-(6-chloro-benzothiazol-2-ylazo)-4-hydroxy-chromen-2-one
  • 4-hydroxy-3-(6-nitro-benzothiazol-2-ylazo)-chromen-2-one

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and physical properties. This makes it particularly valuable in applications requiring specific color properties and reactivity .

Properties

CAS No.

72152-50-2

Molecular Formula

C42H27N6Na3O12S2

Molecular Weight

940.8 g/mol

IUPAC Name

trisodium;2-[[6-[[4-[(6-benzamido-1-hydroxy-3-sulfonatonaphthalen-2-yl)diazenyl]-3-methylbenzoyl]amino]-1-hydroxy-3-sulfonatonaphthalen-2-yl]diazenyl]benzoate

InChI

InChI=1S/C42H30N6O12S2.3Na/c1-22-17-24(41(52)44-28-13-15-30-26(19-28)21-35(62(58,59)60)37(39(30)50)48-46-33-10-6-5-9-31(33)42(53)54)11-16-32(22)45-47-36-34(61(55,56)57)20-25-18-27(12-14-29(25)38(36)49)43-40(51)23-7-3-2-4-8-23;;;/h2-21,49-50H,1H3,(H,43,51)(H,44,52)(H,53,54)(H,55,56,57)(H,58,59,60);;;/q;3*+1/p-3

InChI Key

RJWRCCXNBNASSI-UHFFFAOYSA-K

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)NC2=CC3=CC(=C(C(=C3C=C2)O)N=NC4=CC=CC=C4C(=O)[O-])S(=O)(=O)[O-])N=NC5=C(C=C6C=C(C=CC6=C5O)NC(=O)C7=CC=CC=C7)S(=O)(=O)[O-].[Na+].[Na+].[Na+]

Origin of Product

United States

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